BRM/BRG1 ATP Inhibitor-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BRM/BRG1 ATP Inhibitor-1 is an allosteric dual inhibitor of brahma homolog (BRM)/SWI/SNF related matrix associated actin dependent regulator of chromatin subfamily A member 2 (SMARCA2) and brahma related gene 1 (BRG1)/SMARCA4 ATPase activity . It has been observed to have broad SWI/SNF dependencies in Acute Myeloid Leukemia (AML) .

Applications De Recherche Scientifique

1. Cancer Therapy Target

Research has indicated that cancer cells with a loss of the SWI/SNF complex subunit BRG1 are dependent on the remaining ATPase, BRM, making BRM an attractive target for cancer therapy. Studies have shown that near complete depletion of BRM is necessary to robustly inhibit the growth of BRG1-mutant lung cancer cells both in vitro and in vivo. This finding is critical for developing appropriate therapeutic strategies targeting BRM in the context of BRG1-mutant cancers (Rago et al., 2019).

2. Chromatin Remodeling and Cancer

BRM and BRG1, as ATPase subunits of human SWI/SNF chromatin remodeling complexes, are key in either suppressing or driving cancer. The inhibiting of both BRG1 and BRM is emerging as an effective therapeutic strategy in diverse cancers. The structure of the BRK domain in these proteins suggests a potential role in protein–protein interactions, which may be crucial in cancer therapy (Allen, Bycroft, & Zinzalla, 2020).

3. Impact on Cancer Development and Progression

BRM, as a core ATPase subunit of the SWI/SNF chromatin-remodeling complex, plays various roles in cancer. Its function can vary depending on cancer type and stage, potentially acting as either a tumor suppressor or a factor in disease progression. The existence of alternative splicing forms of the SMARCA2 gene, leading to different functional forms of BRM, suggests a complex mode of action of BRM-containing SWI/SNF complexes in cancer development and progression (Jancewicz et al., 2019).

4. Implications in Immunological Responses

Studies have shown that BAF chromatin remodeling complex activities are implicated in many immunologic responses. The combination of BRM/BRG1 ATPase inhibitors with anti-PD-1 antibody provided synergistic efficacy and survival benefits in various mouse tumor models. This indicates the potential of BRM/BRG1 inhibitors in enhancing immunological responses against tumors (Ichikawa et al., 2022).

5. Role in Chromatin Accessibility and Gene Expression

The inhibition of BRM/BRG1 ATPases induces specific changes in chromatin accessibility and gene expression, pointing towards a significant role in the regulation of transcriptional processes. This modulation of gene expression and chromatin state is crucial in understanding the therapeutic potential of BRM/BRG1 ATPase inhibition in various disease contexts, including cancer (Wanior et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

BRM/BRG1 ATP Inhibitor-1 is currently under clinical investigation for the treatment of metastatic uveal melanoma and advanced hematological malignancies . It has shown notable efficacy when co-treated with FHD-286, a Dual BRG1/BRM ATP-Ase Inhibitor, and Menin or BET Inhibitor, Decitabine or Venetoclax Against AML with MLL-r or Mutant NPM1 .

Propriétés

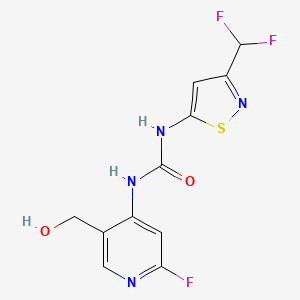

IUPAC Name |

1-[3-(difluoromethyl)-1,2-thiazol-5-yl]-3-[2-fluoro-5-(hydroxymethyl)pyridin-4-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O2S/c12-8-1-6(5(4-19)3-15-8)16-11(20)17-9-2-7(10(13)14)18-21-9/h1-3,10,19H,4H2,(H2,15,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYCAIAVJIFWPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)CO)NC(=O)NC2=CC(=NS2)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2353789.png)

![5-((3,3-diphenylpropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353790.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2353791.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2353793.png)

![2-((3-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2353797.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2353800.png)

![2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile](/img/structure/B2353801.png)

![2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2353802.png)

![N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2353808.png)